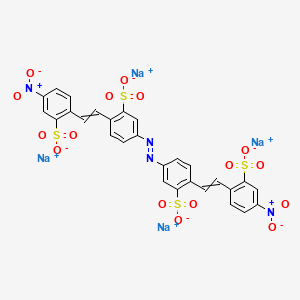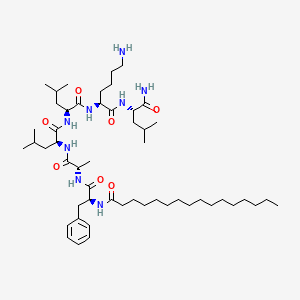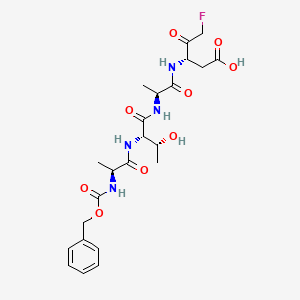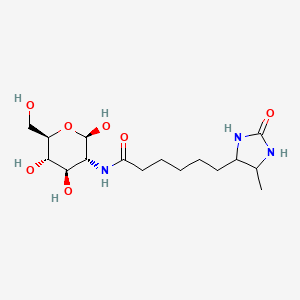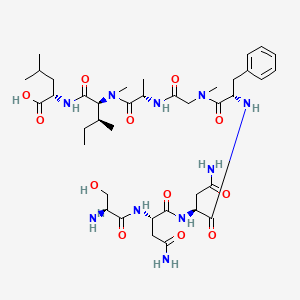
SNNF(N-Me)GA(N-Me)IL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNNF(N-Me)GA(N-Me)IL is a biologically active peptide comprising double N-methylated derivatives of a partial islet amyloid polypeptide (IAPP) sequence. This compound is known for its amyloidogenic and cytotoxic properties . It has a molecular weight of 862.97 and a molecular formula of C39H62N10O12 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for SNNF(N-Me)GA(N-Me)IL are not well-documented. large-scale peptide synthesis often employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process involves optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SNNF(N-Me)GA(N-Me)IL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Scientific Research Applications
SNNF(N-Me)GA(N-Me)IL has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in amyloid formation and cytotoxicity, particularly in the context of diseases like type 2 diabetes.
Medicine: Explored for its potential therapeutic applications in treating amyloid-related diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of SNNF(N-Me)GA(N-Me)IL involves its interaction with cellular components, leading to amyloid formation and cytotoxicity. The compound targets specific molecular pathways involved in protein aggregation and cell death. The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular homeostasis and induce apoptosis .
Comparison with Similar Compounds
SNNF(N-Me)GA(N-Me)IL is unique due to its double N-methylation, which enhances its amyloidogenic and cytotoxic properties. Similar compounds include:
IAPP (Islet Amyloid Polypeptide): The parent peptide from which this compound is derived.
N-Methylated Peptides: Other peptides with N-methylation modifications that exhibit similar biological activities.
Amyloidogenic Peptides: Peptides known to form amyloid fibrils and associated with diseases like Alzheimer’s and type 2 diabetes.
Properties
Molecular Formula |
C39H62N10O12 |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H62N10O12/c1-8-21(4)32(36(57)47-28(39(60)61)14-20(2)3)49(7)37(58)22(5)43-31(53)18-48(6)38(59)27(15-23-12-10-9-11-13-23)46-35(56)26(17-30(42)52)45-34(55)25(16-29(41)51)44-33(54)24(40)19-50/h9-13,20-22,24-28,32,50H,8,14-19,40H2,1-7H3,(H2,41,51)(H2,42,52)(H,43,53)(H,44,54)(H,45,55)(H,46,56)(H,47,57)(H,60,61)/t21-,22-,24-,25-,26-,27-,28-,32-/m0/s1 |
InChI Key |
NNFBFJNXAVXCNY-GIFGIEFFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


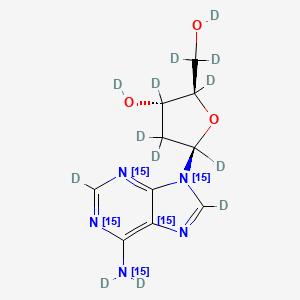
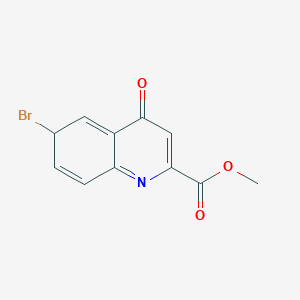
![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

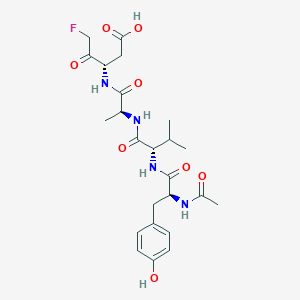
![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
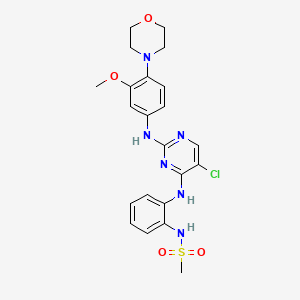
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)
